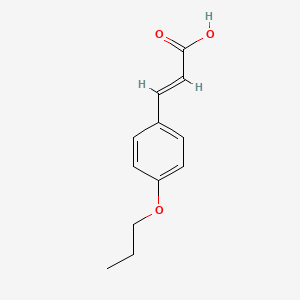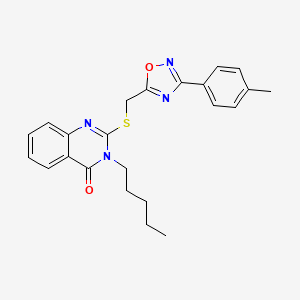
3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
Antimicrobial Activity
Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activities. A study highlighted the synthesis of substituted quinazolines as antimicrobial agents, revealing their effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/mL (Buha et al., 2012). Another research effort focused on the synthesis and antimicrobial activity of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones, finding that some derivatives bearing bromo or iodo groups exhibited significant antimicrobial activity (Patel & Patel, 2010).
Anticorrosive Properties
Quinazolinone derivatives have also been investigated for their anticorrosive properties. One study detailed the synthesis and characterization of novel quinazolinone derivatives as corrosion inhibitors for mild steel in a hydrochloric acid medium. These compounds demonstrated high inhibition efficiencies, indicating their potential as effective anticorrosive agents (Errahmany et al., 2020).
Anti-Tubercular Activity
Research into N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-thiazole hybrids has shown promising anti-tubercular agents. Compounds exhibited favorable inhibition against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Nagaladinne et al., 2020).
Anti-Inflammatory Activity
Quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of oedema. This suggests their potential as anti-inflammatory agents (Kumar & Rajput, 2009).
特性
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-4-7-14-27-22(28)18-8-5-6-9-19(18)24-23(27)30-15-20-25-21(26-29-20)17-12-10-16(2)11-13-17/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPFKKQGQATQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide](/img/structure/B2656122.png)
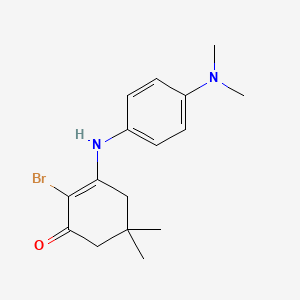
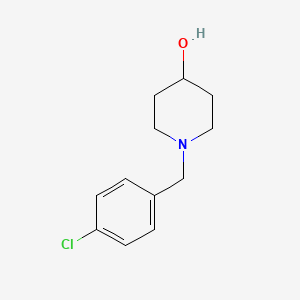
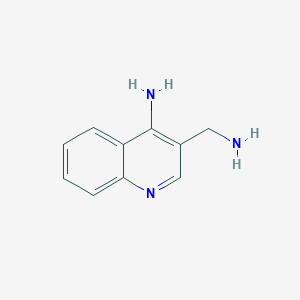
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2656126.png)

![3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2656130.png)

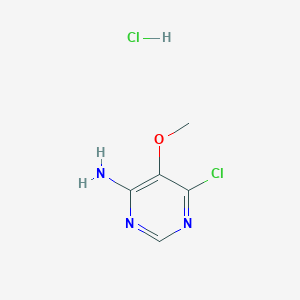

![Tert-butyl N-methyl-N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2656135.png)
![(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2656140.png)
![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2656141.png)
